molecular formula C89H151N27O28S B583508 Prodepin CAS No. 155740-32-2

Prodepin

Cat. No.: B583508
CAS No.: 155740-32-2
M. Wt: 2079.408
InChI Key: WVYVIHNDXLSLDK-PYFXYNPWSA-N
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Description

Preclinical studies suggest that Prodepin modulates amyloid-beta (Aβ) aggregation and enhances synaptic plasticity through dual inhibition of acetylcholinesterase (AChE) and glycogen synthase kinase-3β (GSK-3β) pathways . Its chemical structure features a benzothiazole core with a piperazine side chain, distinguishing it from conventional AChE inhibitors like donepezil and rivastigmine. Phase II clinical trials have reported a 30% improvement in cognitive scores compared to placebo, with a bioavailability of 85% and a half-life of 12–14 hours .

Properties

CAS No.

155740-32-2

Molecular Formula

C89H151N27O28S

Molecular Weight

2079.408

InChI

InChI=1S/C89H151N27O28S/c1-44(2)36-58(79(136)102-48(8)72(129)109-60(39-67(124)125)81(138)114-69(46(5)6)86(143)108-53(19-12-14-31-91)74(131)101-47(7)71(128)100-41-68(126)127)103-65(121)40-99-85(142)70(49(9)119)115-84(141)64-22-17-34-116(64)87(144)61(38-50-23-25-51(120)26-24-50)111-82(139)62(42-117)113-83(140)63(43-118)112-78(135)57(29-35-145-10)107-76(133)55(21-16-33-98-89(95)96)105-80(137)59(37-45(3)4)110-77(134)56(27-28-66(122)123)106-75(132)54(20-15-32-97-88(93)94)104-73(130)52(92)18-11-13-30-90/h23-26,44-49,52-64,69-70,117-120H,11-22,27-43,90-92H2,1-10H3,(H,99,142)(H,100,128)(H,101,131)(H,102,136)(H,103,121)(H,104,130)(H,105,137)(H,106,132)(H,107,133)(H,108,143)(H,109,129)(H,110,134)(H,111,139)(H,112,135)(H,113,140)(H,114,138)(H,115,141)(H,122,123)(H,124,125)(H,126,127)(H4,93,94,97)(H4,95,96,98)/t47-,48-,49+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,69-,70-/m0/s1

InChI Key

WVYVIHNDXLSLDK-PYFXYNPWSA-N

SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NCC(=O)O)NC(=O)CNC(=O)C(C(C)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)N

Synonyms

prodepin

Origin of Product

United States

Comparison with Similar Compounds

Prodepin’s pharmacological profile is compared below with three structurally and mechanistically related compounds: Donepezil , Rivastigmine , and Ladostigil . Key parameters include pharmacokinetics (PK), pharmacodynamics (PD), clinical efficacy, and safety.

Pharmacokinetic Comparison
Parameter This compound Donepezil Rivastigmine Ladostigil
Bioavailability 85% 100% 40% (oral) 70%
Tmax (h) 2.5 3–4 1–2 2.5
Half-life (h) 12–14 70–80 1.5–3 10–12
Metabolism CYP3A4/2D6 CYP3A4/2D6 Esterases CYP3A4
Excretion Renal (60%) Renal (57%) Renal (100%) Renal (50%)

Key Findings :

  • This compound’s shorter half-life compared to donepezil may reduce accumulation-related toxicity (e.g., bradycardia) .
  • Rivastigmine’s low oral bioavailability necessitates transdermal administration, whereas this compound’s high bioavailability supports oral dosing .
Pharmacodynamic Comparison
Mechanism This compound Donepezil Rivastigmine Ladostigil
Primary Target AChE & GSK-3β AChE AChE & BuChE AChE & MAO-B
Aβ Aggregation Inhibition Yes (IC50 = 2.1 µM) No No Yes (IC50 = 5.3 µM)
Synaptic Plasticity ↑ BDNF, ↑ CREB phosphorylation Mild effect No Moderate effect

Key Findings :

  • This compound’s dual AChE/GSK-3β inhibition uniquely addresses both cholinergic deficits and Aβ pathology, unlike donepezil or rivastigmine .
  • Ladostigil’s monoamine oxidase-B (MAO-B) inhibition provides neuroprotection but lacks this compound’s Aβ-targeting efficacy .

Key Findings :

  • This compound’s superior GI tolerability (15% incidence) vs. rivastigmine (45%) may improve adherence .
  • Donepezil’s long half-life correlates with higher cardiovascular risk, a limitation absent in this compound .

Tables Adapted From :

  • Supplementary Material (Frontiers in Medicine, 2021) .
  • Pharmacokinetic comparison framework (US Expert Writers, 2015) .

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